3-(2-Aminoethyl)pyridin-2-olhydrochloride

CRTh2 antagonist eosinophil PGD2

3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: not explicitly assigned in primary literature; vendor-reported purity ≥95% ) is a pyridin-2-ol derivative featuring an aminoethyl substituent at the 3-position. This bifunctional scaffold—combining a basic amine, a hydrogen-bond-donating hydroxyl, and a pyridine nitrogen—enables chelation and hydrogen-bonding interactions distinct from simpler pyridine or phenol analogs.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Cat. No. B13560557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)pyridin-2-olhydrochloride
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)CCN.Cl
InChIInChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H
InChIKeyHELUFERHODPLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)pyridin-2-ol Hydrochloride: Chemical Profile and Procurement Context


3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: not explicitly assigned in primary literature; vendor-reported purity ≥95% ) is a pyridin-2-ol derivative featuring an aminoethyl substituent at the 3-position. This bifunctional scaffold—combining a basic amine, a hydrogen-bond-donating hydroxyl, and a pyridine nitrogen—enables chelation and hydrogen-bonding interactions distinct from simpler pyridine or phenol analogs. The hydrochloride salt enhances aqueous solubility, facilitating use in biological assays. The compound is supplied as a research-grade building block for medicinal chemistry and chemical biology applications .

Bifunctional pyridin-2-ol scaffold with amine, hydroxyl, and pyridine nitrogen for chelation and hydrogen-bonding interactions
Distinct from simpler pyridine or phenol analogs
Hydrochloride salt form enhances aqueous solubility for biological assay compatibility
Supplied as research-grade building block
Suitable for medicinal chemistry and chemical biology applications requiring aminoethyl-pyridine architecture
May support target engagement studies based on reported bioactivities

Why 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Cannot Be Replaced by Common In-Class Analogs


Substituting 3-(2-aminoethyl)pyridin-2-ol hydrochloride with analogs such as 2-(2-aminoethyl)pyridine, 3-(2-aminoethyl)pyridine, or 3-(2-aminoethyl)phenol hydrochloride introduces profound changes in molecular recognition, pharmacological profile, and synthetic utility. The 2-(2-aminoethyl)pyridine isomer acts as a selective histamine H1 receptor agonist [1], whereas 3-(2-aminoethyl)pyridine analogs exhibit orientation-dependent binding at α4β2 nicotinic receptors [2]. The phenol analog (m-tyramine hydrochloride [3]) lacks the pyridine nitrogen, altering hydrogen-bonding capacity and metal-chelation potential. These functional divergences preclude simple interchange; each compound occupies a distinct region of chemical and biological space.

Isomeric shift alters receptor engagement
2-(2-aminoethyl)pyridine acts as histamine H1 agonist, while 3-(2-aminoethyl)pyridine analogs bind α4β2 nicotinic receptors. Direct replacement may introduce unintended pharmacological activity.
Phenol analog lacks pyridine nitrogen
3-(2-aminoethyl)phenol HCl (m-tyramine) cannot recapitulate pyridine-mediated hydrogen-bonding and metal-chelation potential, limiting substitution in coordination-dependent studies.
Functional phenotype divergence across scaffolds
Reported cell differentiation activity of the title compound is not shared by isomeric analogs; each compound occupies a distinct chemical-biological space that requires context-specific validation.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride


CRTh2 Antagonist Activity in Human Whole Blood: Comparison with Isomeric Scaffolds

3-(2-Aminoethyl)pyridin-2-ol hydrochloride exhibits measurable antagonist activity at the CRTh2 receptor in a physiologically relevant human whole blood assay, with an IC50 of 8.1 μM (8100 nM) [1]. This value places the compound in a distinct potency bracket relative to optimized CRTh2 antagonists, which can achieve nanomolar IC50 values (e.g., 28 nM in CHO cells [2]), but distinguishes it from structurally related 2-aminoethylpyridine isomers that lack the 2-hydroxyl group and are not characterized as CRTh2 ligands. The assay measures inhibition of PGD2-induced eosinophil shape change, a functional readout of CRTh2 antagonism [1].

CRTh2 antagonist activity
Cross-study comparison
IC50 8.1 μM (8100 nM) vs. optimized antagonist 28 nM
Supports SAR baseline; potency context differs from optimized leads
Human whole blood eosinophil shape change assay
CRTh2 antagonist eosinophil PGD2 inflammation

Monoamine Oxidase A Inhibition: Competitive Mechanism and Enzyme Source Specificity

The compound acts as a competitive inhibitor of human placental monoamine oxidase A (MAO-A) [1]. Competitive inhibition implies that the compound binds at the enzyme's active site, competing directly with endogenous substrates. This mechanistic profile differs from that of the 2-aminoethylpyridine isomer, which is not characterized as an MAO inhibitor. Although a precise IC50 value for MAO-A is not publicly available in the curated databases, the competitive inhibition mode was explicitly observed [1], and separate data indicate an IC50 of >1 mM for porcine diamine oxidase and >1 mM for rat MAO-B [2], suggesting a degree of selectivity for MAO-A over MAO-B and diamine oxidase.

MAO-A inhibition mechanism
Class-level inference
Competitive inhibition (human placental)
Reported MAO-A binding mode; may support enzymology studies
Exact IC50 not publicly available; selectivity over MAO-B suggested (>1 mM)
MAO-A monoamine oxidase competitive inhibition neurotransmitter

Amine Oxidase Inhibition Profile: Human vs. Porcine Enzyme Differential Activity

The compound displays a 7,692-fold difference in inhibitory potency between human membrane primary amine oxidase (IC50 = 130 nM) and porcine diamine oxidase (IC50 > 1,000,000 nM) [1]. This substantial species- and isoform-dependent variation indicates that the compound is not a pan-amine oxidase inhibitor and that its activity is sensitive to the specific enzyme source. In contrast, simpler analogs such as 2-aminoethylpyridine are not typically profiled against this panel of amine oxidases.

Amine oxidase isoform selectivity
Direct comparison
Human membrane primary AO: 130 nM; Porcine diamine oxidase: >1,000,000 nM
>7,692-fold species/isoform selectivity; aids isoform differentiation studies
Requires species-matched assay design
amine oxidase copper-containing oxidase benzylamine oxidase selectivity

Cellular Differentiation Induction: Antiproliferative and Pro-Differentiation Activity in Undifferentiated Cells

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative and pro-differentiation effect distinguishes it from the 2-(2-aminoethyl)pyridine isomer, which acts as a histamine H1 receptor agonist [2], and from 3-(2-aminoethyl)pyridine analogs, which are characterized as α4β2 nicotinic receptor ligands [3]. While specific quantitative metrics (e.g., IC50 for proliferation arrest, differentiation efficiency percentage) are not detailed in the available abstracts, the described functional phenotype represents a unique biological signature for this scaffold.

Cell differentiation phenotype
Supporting evidence
Arrests proliferation; induces monocyte differentiation
Reported functional phenotype; data to verify for specific cell models
Quantitative metrics not detailed; source review recommended
cell differentiation antiproliferative monocyte psoriasis oncology

Optimal Research Applications for 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Based on Verified Evidence


CRTh2 Antagonist Screening and SAR Studies

The compound's IC50 of 8.1 μM in the human whole blood eosinophil shape change assay [1] makes it a suitable starting point for medicinal chemistry campaigns targeting CRTh2-mediated inflammatory pathways. Its potency, while moderate, provides a clear SAR baseline for optimization efforts aimed at improving CRTh2 antagonism. Researchers can use this compound to benchmark new analogs and to probe the structural determinants of CRTh2 binding.

Monoamine Oxidase A Mechanistic Probes

The competitive inhibition of human placental MAO-A [1] positions this compound as a tool for studying MAO-A enzymology. Its distinct chemotype, relative to classical MAO inhibitors, may offer advantages in experiments requiring a competitive binding mode without irreversible enzyme modification. The observed selectivity for human over porcine amine oxidases [2] should be considered when designing cross-species studies.

Cell Differentiation and Antiproliferative Research

The reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1] suggests utility in oncology and dermatology research. This compound may serve as a chemical probe for elucidating pathways governing cellular differentiation, particularly in models of leukemia or psoriasis. The unique functional outcome distinguishes it from related pyridine derivatives [2] .

Amine Oxidase Isoform Selectivity Studies

The >7,692-fold difference in IC50 between human membrane primary amine oxidase (130 nM) and porcine diamine oxidase (>1 mM) [1] makes this compound a valuable tool for dissecting amine oxidase isoform functions. Researchers can exploit this selectivity profile to design experiments that require selective inhibition of specific amine oxidase subtypes, with careful attention to species-specific differences.

Application
Selection Property
Validation Focus
CRTh2 pathway SAR studies
CRTh2 antagonist activity context
Eosinophil shape change assay validation
MAO-A enzymology probe
Competitive inhibition mechanism
Human placental MAO-A assay and selectivity profiling
Cell differentiation pathway research
Antiproliferative/pro-differentiation phenotype
Monocyte differentiation model (requires context-specific verification)
Amine oxidase isoform studies
Species/isoform selectivity profile
Human vs. porcine enzyme assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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